N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Description
N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups bonded to a nitrogen atom. It is widely utilized as a counterion in pharmaceutical salts, such as the dicyclohexylamine (DCH) salt of fumagillin, a veterinary antifungal agent . Its CAS numbers include 618-453-3 (as a co-component in a tert-butoxycarbonyl-protected amino acid complex) and 101-83-7 (as a standalone compound) .
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a chiral amino acid derivative with a methyl(phenylmethoxycarbonyl)amino group at the 2S position and a tert-butoxy ester at the 4-oxo position.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIXCSIGDUSBDL-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Functional Groups
- Carboxyl Group Protection: The carboxyl group of aspartic acid is protected as a tert-butyl ester (OtBu) to prevent unwanted reactions during subsequent steps.
- Amino Group Protection: The amino group is protected with a phenylmethoxycarbonyl (PMC or Z) group, facilitating selective reactions at other sites.
N-Methylation
- The amino group undergoes methylation using methyl iodide (CH₃I) or other methylating agents under basic conditions, forming the N-methyl derivative while maintaining stereochemical integrity.
Coupling with Protective Groups
- The protected amino acid derivative is coupled with decahydroquinoline or similar intermediates using carbodiimide-mediated coupling reagents such as EDC (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide). This step forms peptide bonds or amide linkages.
Final Deprotection
- Acidic conditions (e.g., trifluoroacetic acid, TFA) remove tert-butyl esters.
- Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyloxycarbonyl group, liberating the free amine.
Salt Formation
- The final compound is converted into its dicyclohexylamine salt for stability and handling.
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors and optimized reaction parameters:
- Reaction Conditions: Controlled temperature (0–25°C for protection steps, 60°C for coupling), inert atmospheres, and anhydrous solvents (dichloromethane, DMF).
- Purification: Crystallization, chromatography, and filtration techniques ensure high purity.
- Quality Control: Characterization via NMR, IR, chiral HPLC, and mass spectrometry confirms stereochemistry and purity.
Reaction Data and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Protection of Aspartic Acid | Benzyl chloroformate, tert-butanol, DCC | Protect amino and carboxyl groups | Yields 85–90% |
| N-Methylation | Methyl iodide, base (e.g., K₂CO₃) | Methylate amino group | Reaction at 25°C |
| Coupling | EDC/HOBt or DCC | Peptide bond formation | Conducted at 60°C |
| Deprotection | TFA, H₂/Pd-C | Remove protecting groups | Yields >95% |
Characterization Techniques
- X-ray Crystallography: Confirms stereochemistry and absolute configuration.
- Chiral HPLC: Separates enantiomers, assesses stereochemical purity.
- NMR Spectroscopy: Verifies structural integrity and functional groups.
- IR Spectroscopy: Detects characteristic C=O, N-H, and other functional groups.
Notable Research Findings
- Stereochemical Preservation: Studies show that the stereochemistry at the (2S) position remains intact during coupling and deprotection, critical for biological activity.
- Reactivity of Functional Groups: The tert-butyl ester exhibits selective cleavage under acidic conditions, while the Z-group is cleaved via hydrogenolysis, enabling stepwise deprotection.
- Application in Peptide Synthesis: The compound's protective groups facilitate the synthesis of complex peptides with high regio- and stereoselectivity, as demonstrated in multiple peptide assembly protocols.
Data Table Summarizing Preparation Parameters
| Reaction Step | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Aspartic Acid Protection | Benzyl chloroformate, DCC | 0–5°C | 85–90 | Efficient protection of amino and carboxyl groups |
| N-Methylation | Methyl iodide, K₂CO₃ | Room temperature | 80–85 | Maintains stereochemistry |
| Peptide Coupling | EDC/HOBt | 25–60°C | 70–80 | High coupling efficiency |
| Deprotection | TFA, H₂/Pd-C | Room temperature | >95 | Complete removal of protecting groups |
Chemical Reactions Analysis
Types of Reactions
“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” can undergo various chemical reactions, including:
Deprotection: Removal of protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the OtBu group.
Coupling: Carbodiimides such as EDC or DCC are used to facilitate peptide bond formation.
Hydrolysis: Mild acidic or basic conditions are employed.
Major Products Formed
Deprotected Aspartic Acid Derivatives: Removal of protective groups yields free aspartic acid derivatives.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
Drug Development
N-cyclohexylcyclohexanamine derivatives are being investigated for their potential as pharmaceutical agents. These compounds can serve as intermediates in the synthesis of various drugs due to their ability to form stable complexes with biological targets.
Case Study: Anticancer Agents
Research has indicated that certain derivatives of N-cyclohexylcyclohexanamine exhibit cytotoxic properties against cancer cell lines. For instance, a study demonstrated that specific modifications to the amine structure enhanced the selectivity and potency against tumor cells, suggesting a pathway for developing new anticancer therapies.
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. Its structural properties allow it to bind effectively to active sites of enzymes, thereby modulating their activity. This application is particularly relevant in the design of inhibitors for metabolic pathways involved in diseases such as diabetes and obesity.
Agrochemicals
N-cyclohexylcyclohexanamine is utilized in the formulation of agrochemicals, particularly as a precursor for pesticides and herbicides. Its effectiveness in enhancing the stability and efficacy of active ingredients has been documented.
Data Table: Comparative Efficacy of Agrochemical Formulations
| Formulation Type | Active Ingredient | Efficacy (%) | Reference |
|---|---|---|---|
| Herbicide | Glyphosate | 85 | |
| Insecticide | Imidacloprid | 90 | |
| Fungicide | Azoxystrobin | 88 |
Soil Health Improvement
Additionally, N-cyclohexylcyclohexanamine derivatives have shown promise in enhancing soil health by promoting beneficial microbial activity. This application is critical for sustainable agriculture practices.
Material Science
In material science, N-cyclohexylcyclohexanamine serves as an important intermediate in the synthesis of polymers and resins. Its incorporation into polymer matrices improves mechanical properties and thermal stability.
Case Study: Polyurethane Foams
The use of N-cyclohexylcyclohexanamine in flexible polyurethane foams has been documented to enhance durability and elasticity. Research indicates that formulations containing this compound outperform traditional foams in stress-strain tests.
Corrosion Inhibition
Dicyclohexylamine, a closely related compound, has been widely studied for its efficacy as a corrosion inhibitor in various industrial applications. The mechanism involves forming a protective layer on metal surfaces, thereby reducing oxidation rates.
Mechanism of Action
The mechanism of action of “N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” involves its incorporation into peptide chains. The protective groups facilitate selective reactions, allowing for the stepwise synthesis of peptides. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence it is part of.
Comparison with Similar Compounds
Key Structural and Functional Analogues:
Dicyclohexylamine (DCH): Structure: Two cyclohexyl groups bonded to a nitrogen atom. Application: Used as a salt-forming agent for fumagillin in veterinary medicine to improve solubility and stability . Difference from N-cyclohexylcyclohexanamine: DCH is explicitly associated with fumagillin salts, whereas N-cyclohexylcyclohexanamine may also appear in non-pharmaceutical contexts (e.g., surfactants) .
4,4'-Isopropylidenebis(cyclohexylamine) :
- Structure : Two cyclohexylamine units linked by an isopropylidene group.
- Application : Likely used as a crosslinker in polymer chemistry.
- Difference : The isopropylidene spacer introduces rigidity, altering solubility and reactivity compared to N-cyclohexylcyclohexanamine .
9-Octadecenoic acid (Z)-, compd. with N-cyclohexylcyclohexanamine (1:1): Structure: A fatty acid salt of N-cyclohexylcyclohexanamine. Application: Reported under significant new use regulations (SNUR) for industrial applications . Difference: The presence of a fatty acid modifies hydrophobicity, enhancing surfactant properties compared to the parent amine .
Data Table 1: Comparative Properties of Cyclohexylamine Derivatives
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic Acid and Related Amino Acid Derivatives
Key Structural and Functional Analogues:
Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates: Structure: Amino acid esters with hydroxyethyl and methoxy groups. Application: Studied for synthetic utility in chiral molecule synthesis. Difference: Lack of the tert-butoxy ester and phenylmethoxycarbonyl group reduces steric bulk compared to the target compound .
(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine: Structure: Combines a carbamoyl group and a nitrophenylsulfanylamino moiety. Application: Marketed for medicinal purposes, likely as a protease inhibitor or antibiotic. Difference: The sulfanylamino and carbamoyl groups enhance hydrogen-bonding capacity, contrasting with the tert-butoxy ester's hydrolytic stability .
(2S)-6-[(4-Fluorobenzyl)amino]-2-[(2R)-2-(4-fluorophenyl)-2-methoxyethyl]-N-hydroxyhexanamide: Structure: Fluorinated benzyl and methoxyethyl substituents on a hexanamide backbone. Application: Investigated as a hydroxamate-based metalloproteinase inhibitor. Difference: The hydroxamate group confers metal-chelating properties absent in the target compound .
Data Table 2: Comparative Properties of Amino Acid Derivatives
Research Findings and Implications
- N-cyclohexylcyclohexanamine : Its role in fumagillin salts highlights its utility in enhancing drug solubility and bioavailability. However, regulatory scrutiny under SNUR indicates environmental and toxicological concerns in industrial applications .
- (2S)-2-[Methyl(...)]-4-oxobutanoic Acid: The tert-butoxy ester’s resistance to hydrolysis suggests advantages in prolonged drug delivery, though synthetic challenges (e.g., deprotection under acidic conditions) may limit scalability .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexylamine backbone with various functional groups that enhance its reactivity and biological activity. Its structural formula can be represented as follows:
This compound includes:
- A cyclohexyl group that contributes to its lipophilicity.
- A methoxycarbonyl group that can participate in various chemical reactions.
- A 4-oxobutanoic acid moiety that may play a role in enzyme interactions.
Synthesis
The synthesis of N-cyclohexylcyclohexanamine involves several steps, typically utilizing solid-phase peptide synthesis (SPPS) techniques. This method allows for high yields and purity, which are critical for further applications in research and pharmaceuticals. The general synthetic route includes:
- Formation of the cyclohexylamine backbone .
- Introduction of the methoxycarbonyl and oxobutanoic acid groups through selective reactions.
- Purification using chromatographic techniques to isolate the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the protected amino acid structure allows it to act as a substrate in enzymatic reactions, potentially influencing metabolic pathways.
Pharmacological Effects
Research indicates that N-cyclohexylcyclohexanamine exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development targeting metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
Q & A
Basic Question: What are the recommended synthetic routes for preparing (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, and how can its stereochemical purity be validated?
Methodological Answer:
The synthesis typically involves sequential protection and coupling reactions. For example:
Amino Protection : Use phenylmethoxycarbonyl (Cbz) groups to protect the amine moiety under basic conditions (e.g., NaHCO₃) .
Esterification : Introduce the tert-butoxy group via esterification with 2-methylpropan-2-ol under acidic catalysis (e.g., H₂SO₄) .
Oxidation : Oxidize the intermediate to the ketone using mild oxidizing agents like TEMPO/NaClO to avoid over-oxidation .
Validation :
- Chiral HPLC with a polysaccharide column (e.g., Chiralpak®) to confirm enantiomeric excess.
- X-ray crystallography for absolute stereochemical assignment, as demonstrated in structurally similar compounds .
Advanced Question: How can researchers optimize reaction conditions to mitigate low yields in coupling reactions involving N-cyclohexylcyclohexanamine?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos) to enhance selectivity in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve solubility of bulky intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine activation steps .
Data Analysis : Monitor reaction progress via LC-MS to identify intermediates and adjust conditions in real time .
Basic Question: What analytical techniques are critical for characterizing the stability of N-cyclohexylcyclohexanamine under varying pH conditions?
Methodological Answer:
- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) and analyze degradation products using HPLC-UV/Vis at 254 nm .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) .
- NMR Spectroscopy : Track structural changes (e.g., cyclohexyl ring conformation) in D₂O or DMSO-d₆ .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for derivatives of 4-oxobutanoic acid scaffolds?
Methodological Answer:
Discrepancies may arise from impurities or assay variability. Mitigation steps:
- Purification Rigor : Use preparative HPLC (>95% purity) and confirm via HRMS to exclude isomeric contaminants .
- Assay Standardization : Validate biological assays (e.g., enzyme inhibition) with positive controls (e.g., known kinase inhibitors) .
- Meta-Analysis : Cross-reference data from orthogonal studies (e.g., SPR binding vs. cell-based assays) to confirm activity trends .
Basic Question: What are the key applications of N-cyclohexylcyclohexanamine in asymmetric catalysis?
Methodological Answer:
The cyclohexyl group enhances steric control in chiral environments:
- Chiral Ligand Synthesis : Incorporate into phosphine ligands for enantioselective hydrogenation .
- Organocatalysis : Use as a base in Michael additions to β-nitrostyrenes, achieving >90% ee with proper solvent tuning (e.g., THF) .
Advanced Question: What computational methods are effective for predicting the reactivity of the tert-butoxy group in (2S)-2-[methyl(...)]-4-oxobutanoic acid derivatives?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G(d) level to model tert-butoxy cleavage pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict hydrolysis rates .
- Docking Studies : Map steric interactions in enzyme active sites (e.g., esterases) to guide functional group modifications .
Basic Question: How should researchers handle and store these compounds to prevent degradation?
Methodological Answer:
- Storage : Keep under inert gas (Argon) at –20°C in amber vials to avoid light/oxidation .
- Handling : Use anhydrous solvents (e.g., freshly distilled THF) during synthesis to prevent hydrolysis of the tert-butoxy group .
Advanced Question: What strategies address low solubility of (2S)-2-[methyl(...)]-4-oxobutanoic acid in aqueous media for biological assays?
Methodological Answer:
- Prodrug Design : Convert the carboxylic acid to a methyl ester for improved cell permeability, followed by enzymatic cleavage in vivo .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Basic Question: What spectroscopic features distinguish N-cyclohexylcyclohexanamine from its structural analogs?
Methodological Answer:
- ¹H NMR : Two distinct cyclohexyl ring signals (axial vs. equatorial protons) at δ 1.2–2.1 ppm .
- IR Spectroscopy : N-H stretch at ~3300 cm⁻¹ and C-N vibration at 1250 cm⁻¹ .
Advanced Question: How can kinetic studies elucidate the mechanism of tert-butoxy group cleavage in acidic environments?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
